N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide
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Overview
Description
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The indole moiety in its structure further enhances its potential for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of rhodium (II) complex/chiral Lewis acid binary systems to ensure high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve multi-step synthesis processes that ensure the purity and yield required for large-scale applications. The use of advanced catalytic systems and controlled reaction environments are crucial for maintaining the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The bicyclic structure enhances its stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one: Shares the bicyclic structure but lacks the indole moiety.
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate hydrochloride: Similar structure with different substituents.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate: Another related compound with a different functional group.
Uniqueness
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide stands out due to its combination of the indole moiety and the 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20-12-6-7-13(20)9-11(8-12)19-17(21)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYLZMUHSNQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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